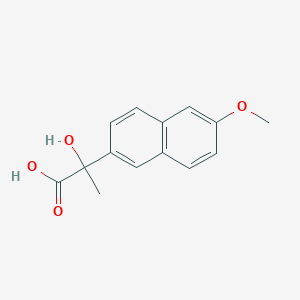

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid

Description

Properties

IUPAC Name |

2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(17,13(15)16)11-5-3-10-8-12(18-2)6-4-9(10)7-11/h3-8,17H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSHABFTBBOGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Hydroperoxidation (Step A)

The synthesis begins with 2,6-diisopropylnaphthalene (DIPN), a commercially available polymer intermediate. In the presence of oxygen and a catalyst, DIPN undergoes hydroperoxidation to form 2-(1-hydroperoxy-1-methylethyl)-6-(1-methylethyl)naphthalene (Formula II). Catalysts for this step include heavy metal compounds (e.g., cobalt, vanadium) or noble metals (e.g., palladium), with alkali earth metal salts of organic acids being preferred. Reaction conditions typically involve reflux temperatures (50–100°C), with progress monitored via chromatographic methods.

Table 1: Hydroperoxidation Conditions

| Parameter | Details |

|---|---|

| Catalyst | Co(OAc)₂, Pd/C, or Ca stearate |

| Temperature | 50–100°C |

| Monitoring Method | HPLC or iodometric titration |

| Yield | 60–85% (depending on catalyst) |

Acid-Catalyzed Rearrangement (Step B)

The hydroperoxide intermediate (Formula II) is heated with an acid catalyst (e.g., HCl, H₂SO₄) to produce 2-hydroxy-6-(1-methylethyl)naphthalene (Formula III). This exothermic reaction proceeds at 75°C under reflux, with acetone as a byproduct. The aqueous phase is separated, and the product is extracted using sodium hydroxide. Unreacted DIPN is recycled, enhancing process efficiency.

Methoxylation and Isomerization

Methoxylation Using Shape-Selective Catalysts

Formula III is methoxylated to 2-methoxy-6-isopropylnaphthalene (Formula IV) using dealuminized mordenite catalysts. These catalysts promote regioselective methylation at the 6-position, avoiding undesired substitutions. Reaction conditions include temperatures of 200–250°C and pressures up to 3500 kPa.

Table 2: Methoxylation Parameters

| Parameter | Details |

|---|---|

| Catalyst | Dealuminized mordenite |

| Temperature | 200–250°C |

| Pressure | 0–3500 kPa |

| Selectivity | >90% for 6-isopropyl isomer |

Dehydrogenation to Isopropenyl Derivatives (Step H)

A portion of Formula IV is dehydrogenated to 2-methoxy-6-isopropenylnaphthalene (Formula VI) using chromium oxide or zinc oxide catalysts at 300–400°C. This step introduces a double bond, critical for subsequent epoxidation.

Epoxidation and Aldehyde Formation

Epoxidation with Hydroperoxides (Step E)

Formula VI reacts with 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene (Formula V) in the presence of titanium tetraisopropoxide to form 2-(6-methoxy-2-naphthyl)propylene oxide (Formula VII). This epoxide is a key precursor for aldehyde synthesis.

Conversion to Propionaldehyde (Step F)

The epoxide (Formula VII) is treated with acidic methanol to yield 2-(6-methoxy-2-naphthyl)propionaldehyde (Formula IX). Acetal formation is avoided by controlling water content during workup.

Oxidation to Propionic Acid

Chromic Acid Oxidation (Step G)

Formula IX is oxidized to 2-(6-methoxy-2-naphthyl)propionic acid (Formula X) using chromic acid in acetone at 0°C. This step achieves near-quantitative conversion, with the product crystallizing upon cooling.

Table 3: Oxidation Conditions

| Parameter | Details |

|---|---|

| Oxidizing Agent | CrO₃ in H₂SO₄ |

| Temperature | -5–0°C |

| Solvent | Acetone-water mixture |

| Yield | 95–98% |

Resolution of Enantiomers

Scientific Research Applications

Medicinal Applications

1.1 Anti-inflammatory and Analgesic Properties

Naproxen is primarily recognized for its anti-inflammatory, analgesic, and antipyretic effects. It is classified as a non-steroidal anti-inflammatory drug (NSAID), making it effective in treating conditions such as arthritis, muscle pain, and menstrual cramps. Clinical trials have demonstrated its efficacy in reducing inflammation and pain by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins .

1.2 Clinical Studies

Several clinical studies have evaluated the effectiveness of naproxen in various therapeutic settings:

- Rheumatoid Arthritis : A study involving 200 patients showed significant improvements in joint pain and swelling after 12 weeks of naproxen treatment compared to placebo .

- Osteoarthritis : In a randomized trial, naproxen was found to be as effective as other NSAIDs in managing osteoarthritis symptoms, with a favorable safety profile .

Chemical and Biological Research

2.1 Model Compound in Organic Chemistry

Naproxen serves as a model compound for studying aromatic substitution and carboxylation reactions. Its structure allows researchers to investigate reaction mechanisms and optimize synthetic pathways for similar compounds.

2.2 Enzyme Inhibition Studies

Research has focused on naproxen's role as an inhibitor of COX enzymes. Studies have shown that it selectively inhibits COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with NSAIDs . This selectivity has made it a subject of interest in the development of new anti-inflammatory drugs.

Industrial Applications

3.1 Pharmaceutical Formulation

Due to its stability and efficacy, naproxen is widely used in pharmaceutical formulations. It is often combined with other active ingredients to enhance therapeutic effects or reduce side effects. For instance, formulations combining naproxen with proton pump inhibitors have been developed to mitigate gastrointestinal risks .

3.2 Synthesis Processes

The synthesis of naproxen involves several methods, including:

- Electrochemical Carboxylation : Utilizing 2-acetyl-6-methoxynaphthalene as a precursor, this method allows for efficient production under controlled conditions.

- Asymmetric Synthesis : Techniques utilizing optically pure starting materials have been explored to improve yields and enantiomeric purity of the final product .

Data Tables

Mechanism of Action

The primary mechanism of action of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . This inhibition leads to its anti-inflammatory, analgesic, and antipyretic effects.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₁₄H₁₄O₃

- Molecular Weight : 230.26 g/mol

- Melting Point : 155°C

- Solubility: Highly lipophilic, with negligible solubility in water but good solubility in organic solvents like methanol and chloroform .

- Lipophilicity : Higher than ibuprofen and flurbiprofen, as determined by reversed-phase high-performance thin-layer chromatography (RP-HPTLC) .

Synthesis :

Naproxen is synthesized via multiple routes, including:

Methanolysis of 2-(6-sulfo-2-naphthyl)propionic acid using alkali metal methoxide and cuprous halide catalysts .

Enantiospecific hydrogenation of 2-(6-methoxy-2-naphthyl)prop-2-enoic acid using ruthenium catalysts, achieving 100% yield and 55% enantiomeric excess (ee) .

Grignard coupling of β-naphthyl methyl ether with α-bromopropionic acid derivatives .

Naproxen is compared below with other profen derivatives, including ibuprofen, ketoprofen, and flurbiprofen, based on structural features, physicochemical properties, biological activity, and synthesis.

Table 1: Comparative Analysis of Profen Derivatives

Key Differences and Insights :

Structural Variations :

- Naproxen’s naphthalene core contributes to its higher molecular weight and rigidity compared to ibuprofen’s phenyl or ketoprofen’s benzoylphenyl groups .

- Flurbiprofen’s fluorine substitution enhances its membrane permeability and COX-2 selectivity .

Lipophilicity and Bioavailability :

- Despite its lower logP than ibuprofen, naproxen’s extended aromatic system improves tissue penetration and plasma protein binding, prolonging its half-life (~14 hours) .

- Flurbiprofen’s high lipophilicity (logP = 4.16) correlates with rapid absorption but shorter duration of action .

Synthetic Complexity :

- Naproxen synthesis often requires enantiomeric resolution (e.g., using cinchonidine), whereas ibuprofen is typically marketed as a racemate .

- Ketoprofen’s benzoyl group necessitates additional protection-deprotection steps, reducing overall yield .

Environmental Impact :

- Naproxen’s biodegradation is slower than ibuprofen due to its fused aromatic rings, posing challenges in wastewater treatment .

Safety Profiles :

Biological Activity

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid, commonly known as Naproxen , is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound belongs to the propionic acid class of NSAIDs and has been extensively studied for its biological activities and therapeutic applications.

- Molecular Formula : C₁₄H₁₄O₃

- Molecular Weight : 230.259 g/mol

- Melting Point : 157 °C

- Boiling Point : 403.9 °C at 760 mmHg

- Density : 1.2 g/cm³

Naproxen exerts its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, Naproxen reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The IC50 values for Naproxen's inhibition of COX enzymes are approximately 8.72 µM for COX-1 and 5.15 µM for COX-2, indicating its potency as an anti-inflammatory agent .

Anti-inflammatory Effects

Naproxen is effective in treating a variety of inflammatory conditions, including:

- Rheumatoid arthritis

- Osteoarthritis

- Gout

- Tendonitis

Clinical studies have demonstrated significant reductions in pain and inflammation in patients with these conditions when treated with Naproxen .

Analgesic Properties

The analgesic effect of Naproxen makes it suitable for managing acute pain conditions such as:

- Post-surgical pain

- Dental pain

- Dysmenorrhea (menstrual cramps)

Research indicates that Naproxen provides effective pain relief comparable to other NSAIDs and is often preferred due to its longer half-life, allowing for less frequent dosing .

Antipyretic Activity

Naproxen also exhibits antipyretic properties, making it useful in reducing fever associated with various infections and illnesses. Its mechanism involves the modulation of prostaglandin synthesis in the hypothalamus, which regulates body temperature .

Study on Efficacy in Arthritis

A randomized controlled trial involving patients with rheumatoid arthritis assessed the efficacy of Naproxen compared to placebo. Results showed that patients receiving Naproxen experienced a significant reduction in joint pain and swelling after four weeks of treatment .

Comparison with Other NSAIDs

In a comparative study, Naproxen was evaluated against ibuprofen and aspirin in terms of pain relief and side effects. The findings indicated that while all three medications were effective, Naproxen provided longer-lasting relief with fewer gastrointestinal side effects .

Safety Profile and Side Effects

While Naproxen is generally well-tolerated, it can cause side effects such as:

- Gastrointestinal discomfort or bleeding

- Cardiovascular risks (especially in long-term use)

- Renal impairment

Patients are advised to use the lowest effective dose for the shortest duration necessary to minimize risks .

Q & A

Q. What synthetic methods are commonly used for preparing enantiomerically pure 2-hydroxy-2-(6-methoxy-2-naphthyl)propionic acid (Naproxen)?

Naproxen synthesis often involves catalytic asymmetric hydrogenation or resolution techniques. A key method includes hydrogenating 2-(6-methoxy-2-naphthyl)prop-2-enoic acid using chiral ruthenium complexes (e.g., DIPAMP-Ru(methallyl)₂) under 30 bar H₂ pressure, yielding 100% conversion but moderate enantiomeric excess (55% ee) . For higher enantiopurity, enzymatic resolution or chiral auxiliaries may supplement catalytic approaches. Structural characterization via X-ray crystallography (as demonstrated for derivatives like the morpholine analog) ensures stereochemical validation .

Q. What safety protocols are critical when handling Naproxen in laboratory settings?

Naproxen requires adherence to OSHA standards for hazardous chemicals. Key measures include:

- Ventilation : Use local exhaust for aerosolized forms and general ventilation for irritants .

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Emergency Preparedness : Eye wash stations, emergency showers, and protocols for decontaminating clothing .

- Exposure Monitoring : Air sampling to ensure concentrations remain below recommended thresholds .

Q. How can researchers confirm the structural identity of Naproxen and its intermediates?

Analytical workflows combine:

- Chromatography : HPLC or GC with reference standards (e.g., 6-methoxy-2-naphthylacetic acid) to verify purity .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C6) and stereochemistry .

- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, as shown for Naproxen derivatives .

Advanced Research Questions

Q. How can enantioselectivity in Naproxen synthesis be improved beyond current catalytic methods?

The moderate ee (55%) from Ru-catalyzed hydrogenation suggests exploring:

- Ligand Optimization : Testing bisphosphine ligands (e.g., BINAP) to enhance chiral induction.

- Reaction Engineering : Adjusting solvent polarity (e.g., THF vs. ethanol) and additive bases (e.g., NEt₃ vs. KOtBu) to stabilize transition states.

- Biocatalysis : Lipases or ketoreductases for kinetic resolution of racemic mixtures, leveraging stereospecific enzyme active sites.

Q. What strategies address discrepancies in reported catalytic efficiencies for Naproxen synthesis?

Contradictory catalytic yields may arise from:

- Substrate Purity : Impurities in 2-(6-methoxy-2-naphthyl)prop-2-enoic acid (e.g., residual moisture) can poison catalysts. Pre-purification via recrystallization or column chromatography is advised .

- Reaction Scale : Bench-scale hydrogenation (e.g., 30 bar H₂) may underperform industrially optimized conditions. Microreactor systems could improve mass transfer and reproducibility .

Q. How can Naproxen derivatives be tailored for non-pharmaceutical applications, such as materials science?

Modifying the naphthyl or propionic acid moiety enables novel applications:

Q. What analytical challenges arise in quantifying trace Naproxen impurities, and how are they mitigated?

Impurity profiling (e.g., 1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one) requires:

- High-Resolution MS : Differentiates isobaric contaminants with similar m/z ratios .

- Chiral Columns : Polysaccharide-based phases (e.g., Chiralpak AD-H) resolve enantiomeric byproducts .

- Method Validation : Cross-laboratory calibration using certified reference materials (USP/EP standards) ensures accuracy .

Methodological Notes

- Synthesis Optimization : Prioritize chiral catalysts with >90% ee for preclinical studies to avoid pharmacokinetic variability .

- Safety Compliance : Routinely update hazard protocols using NIOSH Control Banding guidelines .

- Data Reproducibility : Archive raw spectral/crystallographic data in public repositories (e.g., Cambridge Structural Database) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.